molecular formula C17H13ClN2O2 B2967976 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 956199-29-4

1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2967976
CAS No.: 956199-29-4
M. Wt: 312.75
InChI Key: PPWSYOXTAUSOMB-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a 2-chlorophenylmethyl group at position 1, a phenyl group at position 3, and a carboxylic acid moiety at position 4 of the pyrazole ring. The compound has been cataloged by suppliers such as CymitQuimica but is currently listed as discontinued . Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with substituent positions and functional groups critically influencing their biological activity and chemical reactivity.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-15-9-5-4-8-13(15)10-20-11-14(17(21)22)16(19-20)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWSYOXTAUSOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorophenyl Substituents

  • 1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid (CAS 1006494-84-3): Molecular formula: C11H9ClN2O2 Molecular weight: 236.66 g/mol Key difference: The chlorophenylmethyl group is at the 3-position instead of 2.
  • 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1210492-11-7):

    • Molecular formula: C12H11ClN2O4
    • Molecular weight: 282.68 g/mol
    • Key difference: A 4-chlorophenyl group and a 5-oxo-2,5-dihydro moiety introduce hydrogen-bonding capacity and increased polarity, likely enhancing water solubility compared to the target compound .

Compounds with Additional Halogenation or Substituents

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid :

    • Molecular formula: C17H11Cl3N2O2
    • Molecular weight: 381.64 g/mol
    • Key difference: The presence of a 2,4-dichlorophenyl group and a methyl substituent at position 4 increases steric bulk and electron-withdrawing effects, which may enhance receptor-binding affinity in pesticidal applications .

Functional Group Variations

  • 4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid: Molecular formula: C18H16N4O4 Key feature: Dual carboxylic acid groups and a dimethylhydrazono moiety confer zwitterionic properties, with reported activity against Acinetobacter baumannii (MIC = 1.56 µg/mL) .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound C17H13ClN2O2 (inferred) ~300.75 (estimated) 2-Chlorophenylmethyl, 3-phenyl, 4-CO2H Not reported
1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid C11H9ClN2O2 236.66 3-Chlorophenylmethyl, 4-CO2H Not reported
RDS51 C17H14ClN2O2 313.76 2-Chlorophenylmethyl, pyrrole-hydroxamate Anti-Salmonella activity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid C17H11Cl3N2O2 381.64 2,4-Dichlorophenyl, 4-methyl Not reported
4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid C18H16N4O4 352.35 Dual CO2H, dimethylhydrazono Anti-A. baumannii (1.56 µg/mL)

Key Findings and Implications

  • Functional Groups : Carboxylic acid moieties (as in the target compound and ) are critical for hydrogen bonding and ionic interactions, influencing both solubility and target affinity.

Further studies are needed to elucidate the target compound’s synthesis, physicochemical properties, and bioactivity. Comparative crystallographic or computational modeling could clarify substituent effects on binding interactions.

Biological Activity

1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds, followed by cyclization and carboxylation processes. The synthetic pathway can be summarized as follows:

  • Condensation : A substituted phenyl hydrazine reacts with an appropriate carbonyl compound.
  • Cyclization : The resulting hydrazone undergoes cyclization to form the pyrazole ring.
  • Carboxylation : The final step involves introducing a carboxylic acid group at the 4-position of the pyrazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
1A549 (Lung)0.39
2MCF-7 (Breast)0.46
3HeLa (Cervical)49.85

These results indicate that modifications at specific positions on the pyrazole ring can enhance anticancer activity, making it a promising candidate for further development in cancer therapy .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating conditions like Alzheimer's disease. Pyrazole derivatives have demonstrated potent AChE inhibitory activity, with some compounds showing IC50 values in the low micromolar range .
  • Monoamine Oxidase (MAO) : Selective inhibition of MAO-B has been observed, which is relevant for managing Parkinson's disease. The structure-activity relationship indicates that chloro-substituted derivatives exhibit enhanced MAO-B inhibition compared to others .

Anti-inflammatory Properties

In addition to anticancer and enzyme inhibition activities, pyrazole derivatives also exhibit significant anti-inflammatory properties. Compounds similar to this compound have been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazoles:

  • Antitumor Activity : Xia et al. synthesized a series of pyrazole derivatives and assessed their antitumor activity, noting that certain compounds induced significant apoptosis in cancer cells .
  • MAO Inhibition : Research by Selvam et al. identified novel pyrazole derivatives with promising MAO-B inhibitory activity, indicating potential therapeutic applications in neurodegenerative diseases .
  • Cytotoxicity Studies : Fan et al. evaluated the cytotoxic effects of various pyrazole derivatives against lung and breast cancer cell lines, establishing a correlation between structural modifications and biological activity .

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